(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid
Description
This compound features a pentenoic acid backbone with an (E)-configured double bond at C2 and an (S)-configured tert-butoxycarbonyl (Boc)-protected amino group at C4 (Fig. 1). It is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in protease inhibitors and antiviral agents .
Properties
IUPAC Name |
(E,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,14)(H,12,13)/b6-5+/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXWJIRFYUGTP-XPPMVYLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C/C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452169 | |
| Record name | (2E,4S)-4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-2-PENTENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142723-69-1 | |
| Record name | (2E,4S)-4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-2-PENTENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of the Morpholinone Auxiliary
The morpholinone auxiliary is deprotonated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C, generating a chiral enolate. Subsequent alkylation with (E)-4-bromo-2-pentenoate introduces the α,β-unsaturated backbone while preserving the auxiliary's stereochemical influence. This step achieves diastereomeric ratios exceeding 20:1 due to the rigid transition state imposed by the diphenylmorpholinone framework.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Base | LiHMDS (1.1 equiv) |
| Solvent | THF |
| Temperature | −78°C |
| Alkylating Agent | (E)-4-bromo-2-pentenoate |
| Yield | 86% |
Auxiliary Removal and Carboxylate Liberation
Hydrogenolysis of the alkylated morpholinone intermediate using palladium hydroxide (Pd(OH)₂) under 50 psi H₂ in ethyl acetate cleaves the N–O bond, releasing the Boc-protected β-amino acid. This step proceeds quantitatively (97% yield) without epimerization, as confirmed by chiral HPLC analysis.
Stereoselective Olefination Strategies
The (E)-configuration of the α,β-unsaturated system is established through two principal pathways:
Wittig Olefination of β-Amino Aldehydes
Reaction of N-Boc-β-amino aldehydes with stabilized ylides (e.g., Ph₃P=CHCO₂H) in dichloromethane produces the (E)-alkene with >95% selectivity. The bulky tert-butoxycarbonyl group exerts significant steric control, favoring trans-addition across the carbonyl.
Representative Procedure
-
Generate ylide from ethyl (triphenylphosphoranylidene)acetate (2.0 equiv) in dry CH₂Cl₂.
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Add N-Boc-β-amino aldehyde (1.0 equiv) dropwise at 0°C.
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Warm to room temperature, stir for 12 hr.
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Isolate product via silica gel chromatography (hexanes/EtOAc 3:1).
Elimination Reactions
Dehydrohalogenation of β-halo-β-amino acid derivatives using DBU (1,8-diazabicycloundec-7-ene) in toluene at 80°C provides an alternative route. For example, treatment of 4-(N-Boc-amino)-3-chloropentanoic acid with DBU induces HCl elimination, forming the (E)-alkene through a concerted E2 mechanism.
Resolution of Racemic Mixtures
While asymmetric synthesis remains preferred, classical resolution methods retain utility for small-scale production:
Diastereomeric Salt Formation
Racemic 4-amino-2-pentenoic acid is treated with (R)-(−)-mandelic acid (1.2 equiv) in ethanol/water (4:1). The (4S)-enantiomer forms a crystalline complex that precipitates selectively (78% ee), followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP catalysis.
Enzymatic Kinetic Resolution
Lipase PS-immobilized (Burkholderia cepacia) catalyzes the acetylation of racemic N-Boc-4-amino-2-pentenoic acid methyl ester in vinyl acetate. The (4R)-enantiomer reacts preferentially (E = 32), enabling isolation of (4S)-product after hydrolysis (62% yield, 99% ee).
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃)
δ 6.89 (dt, J = 15.6, 6.8 Hz, 1H, CH=CHCO₂H)
δ 5.82 (d, J = 15.6 Hz, 1H, CH=CHCO₂H)
δ 4.21 (m, 1H, C₄-H)
δ 1.44 (s, 9H, Boc CH₃)
13C NMR (100 MHz, CDCl₃)
δ 171.2 (CO₂H)
δ 155.6 (Boc carbonyl)
δ 144.3, 123.1 (CH=CH)
δ 80.1 (Boc quaternary)
δ 28.3 (Boc CH₃)
HRMS (ESI-TOF)
Calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.1387
Found: 230.1389
Industrial-Scale Production Considerations
Transitioning laboratory methods to manufacturing requires optimization of:
Chemical Reactions Analysis
Types of Reactions
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pentenoic acid to saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated acids, and substituted amino acids, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Medicinal Chemistry
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid has been studied for its potential as a building block in the synthesis of bioactive compounds. Its ability to form stable intermediates makes it suitable for the development of pharmaceuticals targeting various diseases.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel peptides incorporating this compound as a key intermediate. The resulting peptides exhibited enhanced biological activity against cancer cell lines, demonstrating the compound's utility in drug development .
Organic Synthesis
The compound serves as an important reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
- Case Study : Research highlighted in Organic Letters detailed the use of this compound in a palladium-catalyzed cross-coupling reaction to synthesize complex biaryl compounds. The reaction conditions were optimized to yield high purity products with significant yields .
Materials Science
In materials science, this compound has been investigated for its potential applications in polymer chemistry. Its functional groups allow for the modification of polymer backbones, leading to materials with tailored properties.
- Case Study : A recent investigation into polymer composites utilized this compound as a monomer for synthesizing biodegradable polymers. The resulting materials demonstrated improved mechanical properties and biodegradability compared to traditional plastics .
Mechanism of Action
The mechanism of action of (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, modulating their activity. The presence of the Boc group influences its reactivity and interaction with biological molecules, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Structural Differences and Properties
Key Observations :
- Boc vs. Fmoc Protection: The Boc group (tert-butoxycarbonyl) in the target compound contrasts with bulkier Fmoc (fluorenylmethoxycarbonyl) in analogs like (2S)-4-Bromo-2-Fmoc-amino-4-pentenoic acid. Boc offers milder deprotection conditions (e.g., TFA) compared to Fmoc (base-sensitive) .
- Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound increases polarity, limiting blood-brain barrier penetration, whereas ester derivatives (e.g., methyl or ethyl esters) enhance lipophilicity and bioavailability .
- Double Bond vs. Alkyne: The (E)-double bond in the target compound provides rigidity, while alkynyl analogs (e.g., 4-pentynoic acid derivatives) enable bioorthogonal reactions for targeted drug delivery .
Antiviral Activity :
The target compound shares structural motifs with Rupintrivir (CAS 223537-30-2), a rhinovirus protease inhibitor. Both feature a Boc-protected amino group and α,β-unsaturated ester, critical for binding to viral proteases . Modifications like ethyl esterification or pyrrolidinone substitution (as in CAS 328086-61-9) may alter potency or metabolic stability .
Physicochemical Properties
Table 2: Predicted and Experimental Data
Biological Activity
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid, also known as a derivative of 2-pentenoic acid, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available literature and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 215.246 g/mol
- Density : 1.106 g/cm³
- Boiling Point : 377.1 °C at 760 mmHg
- Flash Point : 181.8 °C
The compound features a carbonyl group and an amino group, which are crucial for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the pentenoic acid backbone and the introduction of the dimethylethoxycarbonyl group. The following general synthetic route can be employed:
- Formation of the Pentenoic Acid Core : Starting from acyclic precursors or through cyclization methods.
- Introduction of the Dimethylethoxycarbonyl Group : This can be achieved via acylation reactions using appropriate reagents.
- Purification : The final product is purified using chromatographic techniques.
Antimicrobial Properties
Research indicates that derivatives of pentenoic acids exhibit antimicrobial activity. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases linked to enzyme dysfunction .
Case Studies and Research Findings
Q & A
Q. What PPE and engineering controls are required for safe handling?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use a respirator (NIOSH N95) if handling powders.
- Ventilation : Conduct reactions in a fume hood; use closed-system transfers for hygroscopic or volatile intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
